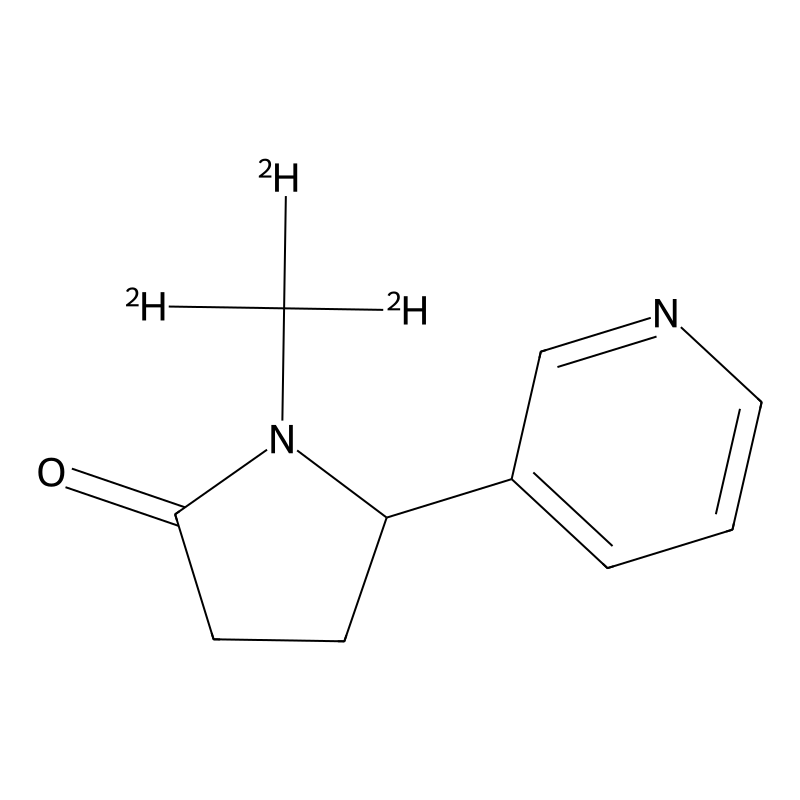rac-Cotinine-d3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Biomarker for Tobacco Smoke Exposure
Rac-Cotinine-d3 is a key scientific research tool used as a biomarker for tobacco smoke exposure. Nicotine, the main psychoactive compound in tobacco, is metabolized by the body into cotinine. Measuring cotinine levels in urine, blood, or saliva provides a reliable indicator of recent tobacco use []. Rac-Cotinine-d3 is a specific isotope-labeled version of cotinine where three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows scientists to distinguish between rac-Cotinine-d3, which is introduced during research procedures, and naturally occurring cotinine derived from tobacco exposure [].
Advantages of rac-Cotinine-d3
There are several advantages to using rac-Cotinine-d3 as a biomarker compared to unlabeled cotinine. Firstly, rac-Cotinine-d3 is not naturally present in the body. This eliminates the possibility of confounding factors from pre-study tobacco use affecting the results []. Secondly, rac-Cotinine-d3 undergoes the same metabolic processes as unlabeled cotinine. Therefore, measurements of rac-Cotinine-d3 accurately reflect the body's handling of nicotine []. Finally, the isotopic labeling of rac-Cotinine-d3 allows for highly sensitive and specific detection using mass spectrometry techniques commonly employed in research laboratories [].
Applications in Tobacco Use Research
Rac-Cotinine-d3 is used in various scientific studies investigating tobacco use and its health effects. Here are some specific examples:
- Clinical trials: Researchers use rac-Cotinine-d3 to assess adherence to smoking cessation interventions. By measuring rac-Cotinine-d3 levels, they can objectively determine if participants have been exposed to tobacco smoke during the study [].
- Pharmacokinetic studies: Scientists can employ rac-Cotinine-d3 to track the absorption, distribution, metabolism, and excretion of nicotine in the body. This information is crucial for developing new smoking cessation medications [].
- Environmental tobacco smoke (ETS) exposure studies: Rac-Cotinine-d3 can be used to measure involuntary exposure to secondhand smoke. This is particularly valuable in assessing the health risks of ETS exposure on non-smokers, especially children [].
Rac-Cotinine-d3 is a deuterated derivative of cotinine, which is the primary metabolite of nicotine. It is characterized by the incorporation of deuterium atoms, making it a stable isotope-labeled compound. This labeling enhances its utility in scientific research, particularly in pharmacokinetic and metabolic studies. Rac-Cotinine-d3 serves as a valuable biomarker for nicotine exposure, enabling precise quantification in various analytical methods due to its unique isotopic signature .
- Oxidation: It can be oxidized to form cotinine N-oxide, typically using reagents like hydrogen peroxide under mild conditions.
- Reduction: The compound can be reduced to dihydrocotinine using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
- Substitution: N-alkylation reactions can occur, involving alkyl halides in the presence of bases like potassium carbonate .
Common Reagents and Conditions- Oxidation: Hydrogen peroxide or peracids.
- Reduction: Sodium borohydride or lithium aluminum hydride.
- Substitution: Alkyl halides with potassium carbonate as a base.
Major Products- Oxidation: Cotinine N-oxide.
- Reduction: Dihydrocotinine.
- Substitution: N-alkylated cotinine derivatives.
- Oxidation: Cotinine N-oxide.
- Reduction: Dihydrocotinine.
- Substitution: N-alkylated cotinine derivatives.
Rac-Cotinine-d3 has significant biological relevance as it is involved in the metabolic pathways of nicotine. As a labeled metabolite, it aids in understanding the pharmacokinetics of nicotine and its effects on human health. Studies have shown that cotinine and its derivatives can influence various biological processes, including receptor interactions and enzyme activities related to nicotine metabolism .
The synthesis of rac-Cotinine-d3 typically involves deuteration processes where hydrogen atoms in cotinine are replaced with deuterium. Common methods include:
- Deuteration with Deuterated Reagents: Cotinine is reacted with deuterated reagents under controlled conditions to achieve isotopic substitution.
- Use of Deuterated Solvents and Catalysts: These facilitate the exchange process and enhance yield and purity during synthesis.
Industrial production often employs automated systems and advanced analytical techniques, such as liquid chromatography-mass spectrometry, to ensure high-quality standards .
Rac-Cotinine-d3 has diverse applications across various fields:
- Analytical Chemistry: Used as an internal standard for quantifying cotinine and related compounds.
- Biological Research: Assists in studying nicotine metabolism and its physiological effects.
- Pharmacokinetics: Essential for understanding the absorption, distribution, metabolism, and excretion of nicotine.
- Industry Use: Valuable in developing smoking cessation products and quality control of nicotine-containing items .
Research involving rac-Cotinine-d3 focuses on its interactions within biological systems, particularly regarding nicotine's effects on neurotransmitter systems and metabolic pathways. It serves as a reference compound in studies assessing the pharmacological impact of nicotine metabolites on human health .
Rac-Cotinine-d3 can be compared with several similar compounds that are also related to nicotine metabolism:
| Compound Name | Description | Unique Features |
|---|---|---|
| Cotinine | Non-deuterated form; primary metabolite of nicotine | Widely used biomarker for nicotine exposure |
| 3-Hydroxycotinine | Another major metabolite of nicotine | Often measured alongside cotinine |
| Nicotine | The parent compound; stimulant effects | Directly affects nicotinic acetylcholine receptors |
| Dihydrocotinine | Reduced form of cotinine | Less studied but relevant in metabolic pathways |
The primary uniqueness of rac-Cotinine-d3 lies in its deuterium labeling. This feature provides enhanced stability and allows for precise quantification in analytical studies, making it an invaluable tool for researchers studying pharmacokinetics and metabolism compared to non-labeled compounds .







